2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O4/c1-15(30)28-9-7-27(8-10-28)12-18-11-19(31)20(33-2)13-29(18)14-21(32)26-17-5-3-16(4-6-17)22(23,24)25/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPWUBBAXGXKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the piperazine derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.
Attachment of the piperazine derivative to the pyridine ring: This step involves the reaction of 4-acetylpiperazine with a suitable pyridine derivative under controlled conditions to form the intermediate compound.
Methoxylation and oxidation: The intermediate compound is then subjected to methoxylation and oxidation reactions to introduce the methoxy and oxo groups on the pyridine ring.
Formation of the final compound: The final step involves the reaction of the intermediate compound with 4-(trifluoromethyl)phenyl acetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures to 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide exhibit significant antitumor properties. Studies have shown that derivatives can inhibit tumor cell proliferation by interfering with key signaling pathways involved in cancer progression.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Dihydropyridine derivatives are often explored for their ability to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism.
Neurological Applications
Given the presence of the piperazine ring, this compound may also have implications in treating neurological disorders. Piperazine derivatives are frequently studied for their neuroprotective effects and ability to modulate neurotransmitter systems.
Pharmaceutical Development
The compound serves as a lead structure for the development of new pharmaceuticals targeting various diseases, including cancer and infections. Its unique combination of functional groups allows for modifications that can enhance efficacy and reduce side effects.
Case Studies
- Anticancer Research : A study focused on similar dihydropyridine compounds demonstrated their effectiveness in inhibiting the growth of specific cancer cell lines. The findings suggested that modifications could lead to more potent derivatives with improved selectivity for tumor cells.
- Infection Control : Another research initiative investigated the antimicrobial efficacy of related piperazine compounds against resistant bacterial strains. Results indicated promising activity, paving the way for further exploration of this compound as a potential candidate in antibiotic development.
Mechanism of Action
The mechanism of action of 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Pyrazolo[3,4-d]pyrimidin-5-yl analog (): This compound replaces the pyridinone core with a pyrazolo-pyrimidinone system. It retains a fluorophenyl group but positions the trifluoromethyl group on the adjacent phenyl ring.
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (): Shares a phenylpiperazine-acetamide scaffold but lacks the pyridinone core. The chloro substituent may alter electron distribution and binding affinity .
- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Features a sulfonyl-piperazine group instead of acetylpiperazine, which could reduce membrane permeability due to increased polarity .
Pharmacological Activity
- Anti-exudative activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed comparable efficacy to diclofenac (8 mg/kg) at 10 mg/kg. The target compound’s pyridinone and trifluoromethyl groups may enhance anti-inflammatory or kinase inhibitory effects, though specific data are unavailable .
- Piperazine-containing analogs (): Piperazine derivatives often exhibit CNS or antimicrobial activity. The acetylpiperazine in the target compound may optimize blood-brain barrier penetration relative to sulfonyl or phenylpiperazine analogs .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound and ’s analog increases logP compared to fluorophenyl derivatives ().
Data Tables
Research Findings
- Structural-Activity Relationship (SAR): The pyridinone core in the target compound may offer superior hydrogen-bonding interactions compared to pyrazolo-pyrimidinone () or simple acetamides () .
- Metabolic Stability: The trifluoromethyl group and acetylpiperazine likely reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
- Unresolved Questions: Limited data exist on the target compound’s specificity for biological targets (e.g., kinases or inflammation markers). Comparative in vivo studies with reference drugs (e.g., diclofenac) are needed .
Biological Activity
The compound 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide, often referred to as a dihydropyridine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dihydropyridine core : This moiety is known for its role in various biological activities, particularly in cardiovascular and neurological contexts.
- Acetylpiperazine substituent : This group often enhances binding affinity and selectivity towards specific biological targets.
- Trifluoromethyl group : Known to influence lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{22}F_{3}N_{3}O_{3} |
| Molecular Weight | 395.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The primary mechanism of action for this compound appears to involve modulation of specific receptors and enzymes:
- Inhibition of Myeloperoxidase (MPO) : Research indicates that compounds similar to this dihydropyridine derivative can inhibit MPO, an enzyme implicated in inflammatory processes. This inhibition can lead to reduced oxidative stress and inflammation .
- Interaction with NMDA Receptors : The compound may also exhibit activity as a positive allosteric modulator of NMDA receptors, which are critical in synaptic plasticity and memory function .
Case Study 1: MPO Inhibition
In a study evaluating N-substituted compounds, it was found that derivatives similar to our compound effectively inhibited MPO activity in vitro. The lead compound demonstrated significant reductions in plasma MPO activity when administered orally in preclinical models .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of related dihydropyridine compounds on models of neurodegeneration. The results indicated that these compounds could reverse cognitive deficits induced by neurotoxic agents, likely through NMDA receptor modulation .
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended methodologies for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with the formation of the pyridinone core. Key steps include:
- Piperazine functionalization : Reacting 4-acetylpiperazine with formaldehyde to introduce the methylene bridge.
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridinone intermediate to the 4-(trifluoromethyl)phenyl group.
- Purification : Column chromatography followed by recrystallization. Analytical validation includes NMR (to confirm acetyl and methoxy groups) and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm structural integrity and substituent positions (e.g., trifluoromethyl phenyl resonance at δ 7.6–7.8 ppm).
- FT-IR : For identifying carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide bonds.
- LC-MS/HRMS : To verify molecular ion peaks and purity (>95%).
- X-ray crystallography (if crystals are obtainable): For unambiguous 3D structural determination .
Q. What in vitro assays are recommended for initial bioactivity evaluation?
Prioritize assays aligned with structural analogs:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays targeting kinases like PI3K or EGFR.
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods improve synthesis design and reaction optimization?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., amide bond formation).
- Reaction path searches : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation.
- Machine learning : Train models on existing reaction data to predict optimal solvents/catalysts (e.g., DMF for polar intermediates) .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Pharmacokinetic (PK) profiling : Compare metabolic stability (e.g., liver microsome assays) and plasma protein binding.
- Species-specific metabolism : Use LC-MS/MS to identify metabolites in rodent vs. human hepatocytes.
- Tissue distribution studies : Radiolabel the compound and track accumulation in target organs .
Q. How can reaction fundamentals and reactor design be optimized for scalable synthesis?
- Continuous-flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., acetylpiperazine reactions).
- Process analytical technology (PAT) : Implement inline IR spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Use fractional factorial designs to optimize temperature, pH, and catalyst loading .
Q. What statistical approaches minimize byproducts during synthesis?
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst ratio).
- Taguchi arrays : Identify robust conditions for high yield (>80%) and purity (>95%).
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets to isolate critical factors .
Q. How does the trifluoromethyl group influence metabolic stability and lipophilicity?
- Lipophilicity : Measure logP values (e.g., shake-flask method) to confirm enhanced membrane permeability.
- Metabolic stability : Conduct cytochrome P450 inhibition assays; the CF₃ group resists oxidative degradation.
- In silico modeling : Use Molinspiration or SwissADME to predict bioavailability improvements .
Q. Which advanced techniques resolve structural ambiguities in derivatives?
Q. What mechanistic hypotheses explain this compound’s activity against kinase targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
